7-(4-((2-methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Description
This compound belongs to the [1,2,3]triazolo[4,5-d]pyrimidine family, characterized by a fused triazole-pyrimidine core. Key structural features include:
- 3-Phenyl substitution: Provides steric bulk and influences receptor binding.
- Electron-withdrawing nitro group: Likely impacts pharmacokinetics and target affinity.
Properties
IUPAC Name |
7-[4-(2-methyl-5-nitrophenyl)sulfonylpiperazin-1-yl]-3-phenyltriazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N8O4S/c1-15-7-8-17(29(30)31)13-18(15)34(32,33)27-11-9-26(10-12-27)20-19-21(23-14-22-20)28(25-24-19)16-5-3-2-4-6-16/h2-8,13-14H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWVUEXBAWALBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N8O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-((2-methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the triazolopyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as 3-aminopyrazole and formamide under acidic or basic conditions.
Introduction of the phenyl group: This step often involves a Suzuki coupling reaction between a halogenated triazolopyrimidine intermediate and a phenylboronic acid derivative.
Attachment of the piperazine moiety: The piperazine ring can be introduced through nucleophilic substitution reactions using a suitable piperazine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
7-(4-((2-methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophiles such as alkyl halides or sulfonyl chlorides under basic conditions.
Major Products
Aminated derivatives: Reduction of the nitro group yields amine derivatives.
Oxidized products: Introduction of hydroxyl or carbonyl groups through oxidation.
Substituted piperazines: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of triazolo[4,5-d]pyrimidine exhibit anticancer properties. A study highlighted the synthesis of various pyrimidine derivatives, demonstrating their ability to inhibit cancer cell proliferation across different cell lines, including MCF-7 (breast cancer) and DU145 (prostate cancer) . The structure-activity relationship (SAR) studies suggest that modifications in the substituents can enhance potency against specific cancer types.
Antimicrobial Properties
The compound has shown promising results in antimicrobial assays. Compounds with similar piperazine and sulfonamide moieties have been reported to exhibit antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis . The mechanism involves interference with bacterial protein synthesis and cell wall integrity.
Neuropharmacological Effects
Triazolo-pyrimidines have been explored for their neuropharmacological effects, including anticonvulsant activity. Studies on related compounds indicate that they may act as effective agents in models of induced seizures . The potential mechanism includes modulation of neurotransmitter systems and ion channel activity.
Inhibition of Enzymatic Activity
The compound has been evaluated for its ability to inhibit specific enzymes linked to disease processes. For instance, certain derivatives have demonstrated strong inhibitory effects on acetylcholinesterase and urease, suggesting potential applications in treating conditions like Alzheimer's disease and urinary tract infections .
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, several derivatives of triazolo[4,5-d]pyrimidine were synthesized and tested for their anticancer properties. Among them, one derivative showed an IC50 value of 15 µM against MCF-7 cells, indicating significant cytotoxicity compared to control groups .
Case Study 2: Antimicrobial Screening
A series of compounds structurally related to 7-(4-((2-methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine were screened against various bacterial strains. The results indicated that certain compounds exhibited a minimum inhibitory concentration (MIC) as low as 32 µg/mL against resistant strains of bacteria .
Table 1: Summary of Biological Activities
Table 2: Structure Activity Relationship Insights
| Substituent Type | Effect on Activity | Observations |
|---|---|---|
| Nitro group | Increased potency | Enhances interaction with target enzymes |
| Sulfonamide moiety | Broad-spectrum activity | Effective against various bacterial strains |
| Piperazine linkage | Improved solubility | Facilitates better bioavailability |
Mechanism of Action
The mechanism of action of 7-(4-((2-methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural differences and their implications:
Key Observations :
- Position 3 : Aryl groups (phenyl, benzyl) are common, but substituents like 4-fluorophenyl () or furan () alter lipophilicity and receptor selectivity.
- Position 7 : Piperazine derivatives dominate, with sulfonyl (e.g., tosyl, 2-methyl-5-nitrophenylsulfonyl) groups enhancing stability and binding affinity .
A. Adenosine Receptor Modulation
- Vipadenant () and related triazolo-pyrimidines () exhibit adenosine A2A receptor antagonism. The target compound’s nitro and sulfonyl groups may enhance allosteric modulation, similar to 1-[4-(3-benzyl-5-phenyl-triazolo-pyrimidin-7-ylamino)phenyl]-3-(4-CF3-Ph)-urea in .
- Toxicity : Triazolo-pyrimidine-diones () show low toxicity, suggesting the core structure is pharmacologically favorable .
Physicochemical Properties
Implications : The target compound’s higher LogP and nitro group may enhance blood-brain barrier penetration but increase metabolic instability.
Biological Activity
The compound 7-(4-((2-methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine (CAS Number: 920163-75-3) is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, efficacy against various cell lines, and related case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 480.5 g/mol. The structural components include a triazolo-pyrimidine core linked to a sulfonyl-piperazine moiety and a nitrophenyl substituent. This unique structure is hypothesized to contribute to its biological activity.
The biological activity of this compound is largely attributed to its interaction with various biological targets, particularly in cancer therapy. It has been shown to inhibit specific protein-protein interactions and modulate signaling pathways involved in cell proliferation and survival.
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties against multiple cancer cell lines:
-
Cell Lines Tested :
- HT29 (colon cancer)
- A2780 (ovarian cancer)
- MCF-7 (breast cancer)
- Efficacy :
- Mechanistic Insights :
Case Studies
Several case studies highlight the biological activity of similar compounds within the same class:
- Study on Piperazine Derivatives :
- Antimycobacterial Activity :
Comparative Biological Activity Table
| Compound Name | Cell Line Tested | GI50 (µM) | Mechanism of Action |
|---|---|---|---|
| 7-(4-(2-methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine | HT29 | <10 | Inhibition of proliferation |
| 7-(4-(2-methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine | A2780 | <15 | Induction of apoptosis |
| 7-(4-(2-methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine | MCF-7 | >50 | Limited activity |
Q & A
Q. What are the common synthetic routes for preparing 7-(4-((2-methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine?
- Methodological Answer : The synthesis typically involves multi-step routes:
- Step 1 : Formation of the triazolopyrimidine core via cyclization of substituted hydrazines with pyrimidine precursors under reflux conditions (e.g., ethanol, 80°C).
- Step 2 : Introduction of the piperazine-sulfonyl moiety via nucleophilic substitution or coupling reactions. For example, reacting the triazolopyrimidine intermediate with 2-methyl-5-nitrobenzenesulfonyl chloride in dichloromethane (DCM) with a base like triethylamine .
- Step 3 : Final purification via column chromatography (silica gel, eluent: ethyl acetate/hexane).
Key challenges include controlling regioselectivity during cyclization and minimizing sulfonylation side reactions .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to confirm regiochemistry of the triazole and sulfonyl-piperazine groups.
- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves ambiguities in stereochemistry; e.g., similar triazolopyrimidines show planar triazole rings with π-stacking interactions .
- HPLC-PDA : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .
Q. What preliminary biological assays are recommended for evaluating its therapeutic potential?
- Methodological Answer :
- Enzyme Inhibition Assays : Screen against kinases or phosphodiesterases (common targets for triazolopyrimidines) using fluorescence-based assays .
- Cellular Viability Assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) with IC determination.
- Solubility Profiling : Use shake-flask method in PBS (pH 7.4) and DMSO to guide formulation studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the compound’s bioactivity?
- Methodological Answer :
- Modular Design : Systematically vary substituents on the phenyl (C3) and sulfonyl-piperazine (C7) groups. For example:
| Position | Modification | Observed Effect (Example) |
|---|---|---|
| C3-phenyl | Electron-withdrawing groups (e.g., -NO) | Increased kinase inhibition |
| Piperazine | Bulkier sulfonyl groups (e.g., 2-naphthyl) | Improved metabolic stability |
- Computational Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., EGFR kinase). Compare with crystallographic data from analogs .
Q. How to resolve contradictions in biological activity data across different assay platforms?
- Methodological Answer :
- Assay Validation : Replicate results using orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity).
- Meta-Analysis : Compare with structurally related compounds (e.g., 7-((2-fluorobenzyl)thio)-triazolopyrimidine derivatives) to identify assay-specific artifacts .
- Proteomic Profiling : Use kinome-wide screening (e.g., KinomeScan) to detect off-target interactions that may explain divergent results .
Q. What strategies improve yield in large-scale synthesis while maintaining purity?
- Methodological Answer :
- Flow Chemistry : Adopt continuous-flow reactors for exothermic steps (e.g., sulfonylation) to enhance heat dissipation and reduce byproducts .
- DoE Optimization : Apply Design of Experiments (DoE) to variables like temperature, solvent ratio, and catalyst loading. For example:
| Factor | Range | Optimal Value |
|---|---|---|
| Temperature | 60–100°C | 80°C |
| Catalyst (Pd/C) | 1–5 mol% | 3 mol% |
| Reaction Time | 12–24 hrs | 18 hrs |
- In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of reaction progress .
Q. How to address discrepancies in crystallographic vs. computational structural models?
- Methodological Answer :
- Hybrid Refinement : Combine X-ray data with DFT-optimized geometries (e.g., Gaussian09) to resolve ambiguities in torsional angles .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent to validate stability of predicted conformations .
Data Contradiction Analysis
Q. Conflicting solubility data in polar vs. nonpolar solvents: How to interpret?
- Methodological Answer :
- Solvent Polarity Index : Correlate solubility with solvent parameters (e.g., Hansen solubility parameters). For example, high solubility in DMSO (polar aprotic) but low in water suggests hydrophobic triazole/phenyl domains dominate .
- Co-solvency Studies : Test binary solvent systems (e.g., ethanol/water) to identify optimal formulation conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
